molecular formula C25H20N2O4S B2457269 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-53-3

2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide

Cat. No.: B2457269
CAS No.: 476368-53-3
M. Wt: 444.51
InChI Key: GQOVZUDFQBBMGB-UHFFFAOYSA-N
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Description

2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a complex organic compound known for its potential applications in various fields of scientific research. Due to its intricate structure, this compound has garnered interest in the realms of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide involves several steps, typically starting with the derivatization of naphthalene and thiophene. The process often includes:

  • Acylation: : Introduction of the carboxamide group through reactions involving acyl chlorides or anhydrides.

  • Amidation: : Reaction of naphthamido intermediates with suitable amines under dehydrative conditions.

  • Cyclization: : Formation of the benzo[d][1,3]dioxole ring through intramolecular reactions facilitated by strong acids or bases.

Industrial Production Methods: Industrially, this compound can be produced via continuous flow synthesis to enhance efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistent output.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the thiophene and naphthalene moieties, to form sulfoxides and naphthoquinones.

  • Reduction: : Reduction reactions typically target the benzo[d][1,3]dioxole ring, leading to cleavage of the ether linkages.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the naphthalene ring, altering its electronic properties.

Common Reagents and Conditions:
  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employs agents such as lithium aluminum hydride or hydrogen gas with palladium catalysts.

  • Substitution: : Conditions often involve Friedel-Crafts catalysts (e.g., aluminum chloride) or organolithium reagents.

Major Products:
  • Oxidation: : Forms products like naphthoquinones and sulfoxides.

  • Reduction: : Results in debrominated or deoxygenated derivatives.

  • Substitution: : Produces alkylated or arylated naphthalene derivatives.

Scientific Research Applications

This compound finds applications in various scientific domains:

  • Chemistry: : Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

  • Biology: : Serves as a molecular probe for studying enzyme-substrate interactions and cellular signaling pathways.

  • Medicine: : Investigated for its potential as an anti-cancer agent, due to its ability to disrupt cellular proliferation.

  • Industry: : Used in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Binds to specific proteins and enzymes, altering their activity and function.

  • Pathways Involved: : Modulates pathways like the MAPK/ERK signaling cascade, crucial for cell growth and differentiation.

Comparison with Similar Compounds

Compared to structurally related compounds, 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide stands out due to its unique combination of aromatic and heterocyclic rings, imparting distinctive chemical reactivity and biological activity.

Similar Compounds:
  • Naphthalene-based amides: : Share the naphthalene core but lack the thiophene and dioxole substituents.

  • Thiophene carboxamides: : Include similar functional groups but differ in the aromatic substitutions.

  • Benzo[d][1,3]dioxole derivatives: : Feature the dioxole ring but have varied substituent patterns.

This compound's distinct structure and versatile reactivity make it a valuable subject of ongoing research in multiple fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-14-21(11-15-6-9-19-20(10-15)31-13-30-19)32-25(22(14)23(26)28)27-24(29)18-8-7-16-4-2-3-5-17(16)12-18/h2-10,12H,11,13H2,1H3,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOVZUDFQBBMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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